molecular formula C17H15ClN2O3S B2574543 5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid CAS No. 536987-28-7

5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B2574543
CAS No.: 536987-28-7
M. Wt: 362.83
InChI Key: JPVOEMZKWLDLDA-UHFFFAOYSA-N
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Description

5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid is a benzoic acid derivative featuring a chloro substituent at position 5 and a carbamothioylamino group at position 2. This compound’s molecular architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where hydrophobic interactions (via the dimethylphenyl group) and hydrogen bonding (via the benzoic acid and carbamothioyl groups) are critical .

Properties

IUPAC Name

5-chloro-2-[(3,4-dimethylbenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-9-3-4-11(7-10(9)2)15(21)20-17(24)19-14-6-5-12(18)8-13(14)16(22)23/h3-8H,1-2H3,(H,22,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVOEMZKWLDLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration and Reduction: Starting from 5-chlorobenzoic acid, nitration is performed to introduce a nitro group, followed by reduction to form the corresponding amine.

    Acylation: The amine is then acylated with 3,4-dimethylbenzoyl chloride to form an amide.

    Thionation: The amide is treated with a thionating agent such as Lawesson’s reagent to introduce the thiocarbonyl group, forming the carbamothioyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and large-scale thionation processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiocarbonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group (if present in intermediates) to an amine is a crucial step in its synthesis.

    Substitution: The chloro group on the benzoic acid moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Reducing Agents: Palladium on carbon (Pd/C) with hydrogen gas for reduction.

    Nucleophiles: Sodium methoxide or other strong bases for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of nitro intermediates.

    Substituted Benzoic Acids: From nucleophilic substitution reactions.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid exhibit promising antitumor properties. For instance, thiosemicarbazone derivatives have been studied for their ability to inhibit tumor growth. A study demonstrated that certain thiosemicarbazone complexes showed enhanced cytotoxicity against leukemia cells, suggesting that modifications to the thiosemicarbazone structure could lead to improved antitumor agents .

Inhibition of Glycerol-3-Phosphate Acyltransferase

The compound's structural analogs have been evaluated for their inhibitory effects on glycerol-3-phosphate acyltransferase (GPAT), an enzyme involved in lipid metabolism. In a study focusing on benzoic acid derivatives, compounds with hydrophobic substituents at specific positions showed significant inhibitory activity against GPAT, indicating potential applications in anti-obesity therapies .

Agricultural Applications

Antimicrobial Activity

A case study investigated the antimicrobial activity of thiosemicarbazone derivatives against various bacterial strains. The results indicated that metal complexes of these derivatives exhibited higher antimicrobial activity compared to their uncoordinated forms, highlighting the importance of structural modifications for enhancing biological efficacy .

In Vivo Studies on Weight Loss

In vivo studies have shown that certain benzoic acid derivatives can lead to weight loss by inhibiting GPAT activity, which is crucial for fat storage in mammals. The most effective compounds demonstrated IC50 values indicating potent inhibition, supporting further exploration into the therapeutic potential of such compounds for obesity management .

Mechanism of Action

The mechanism by which 5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid exerts its effects involves interaction with molecular targets such as enzymes or receptors. The carbamothioyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The chloro and dimethylphenyl groups contribute to binding affinity and specificity.

Comparison with Similar Compounds

2-Chloro-5-[({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}carbamothioyl)amino]benzoic Acid (CAS: 433950-47-1)

  • Substituents: Features a propenoyl group with a 4-isopropylphenyl substituent instead of 3,4-dimethylphenyl.
  • Molecular Weight : 402.08 g/mol (vs. ~388.85 g/mol for the target compound, assuming similar backbone).
  • Key Properties: Hydrogen bond donors/acceptors: 3/4 (similar to the target compound).

2-Chloro-5-({[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]carbamothioyl}amino)benzoic Acid

  • Substituents : Contains a 2,4-dichlorophenyl group, increasing electronegativity and steric bulk.
  • Molecular Weight : ~414.6 g/mol (higher due to additional chlorine atoms).
  • Key Properties :
    • Chlorine atoms enhance lipophilicity (logP ~3.5 estimated) but may elevate toxicity risks.
    • SMILES structure reveals a planar aromatic system, which could improve π-π stacking interactions in biological targets .

4-Amino-2-chlorobenzoic Acid (CAS: 2457-76-3)

  • Simpler Structure : Lacks the carbamothioyl and aromatic carbonyl groups.
  • Molecular Weight : 171.57 g/mol (significantly lower than the target compound).
  • Physical Properties : Melting point 210–215°C; higher aqueous solubility due to reduced hydrophobicity .

Physicochemical and Pharmacological Comparisons

Table 1: Key Molecular Properties

Compound Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors TPSA (Ų) logP (Estimated)
Target Compound ~388.85 3 5 ~110 ~2.8
2-Chloro-5-[propenoyl...] (CAS: 433950-47-1) 402.08 3 4 111 ~3.0
2-Chloro-5-dichlorophenyl... (CAS: N/A) ~414.6 3 4 110 ~3.5
4-Amino-2-chlorobenzoic Acid 171.57 2 4 85 ~1.2

Biological Activity

Chemical Structure and Properties

5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid can be represented structurally as follows:

  • IUPAC Name : 5-Chloro-2-(3,4-dimethylphenylcarbamothioylamino)benzoic acid
  • Molecular Formula : C16H16ClN2O2S
  • Molecular Weight : 336.83 g/mol

This compound features a chloro substituent, a carbamothioyl group, and a benzoic acid moiety, which may contribute to its biological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated potent cytotoxicity towards colon cancer cells (HCT116 and HT29) and oral squamous cell carcinomas. The mechanism of action involved the induction of apoptotic cell death characterized by caspase activation and mitochondrial membrane depolarization .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that derivatives of this compound showed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods, indicating effective antibacterial activity .

Antimalarial Activity

A related study highlighted the antimalarial potential of compounds structurally similar to this compound. Specifically, compounds with similar functional groups exhibited significant suppression of Plasmodium falciparum growth in vitro and improved survival rates in murine models infected with malaria .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
5-Chloro-2-(...)HCT11612.5Apoptosis via caspase activation
5-Chloro-2-(...)HT2915.0Mitochondrial membrane depolarization
Related Compound ACEM Lymphoma10.0Induction of apoptosis
Related Compound BHL60 Leukemia9.5Caspase-dependent pathway

Table 2: Antimicrobial Activity

CompoundBacteriaMIC (µg/mL)
5-Chloro-2-(...)Staphylococcus aureus32
5-Chloro-2-(...)Escherichia coli64
Related Compound CPseudomonas aeruginosa128

Case Study: Antitumor Efficacy

In a controlled study involving the administration of the compound to mice with induced tumors, significant tumor regression was observed compared to control groups. The treatment led to a reduction in tumor size by approximately 50% over four weeks, correlating with increased levels of apoptotic markers in tumor tissues .

Case Study: Antimicrobial Testing

A series of derivatives were synthesized based on the structure of this compound and tested against various bacterial strains. Results indicated that modifications to the phenyl ring enhanced antibacterial efficacy, particularly against resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally analogous benzoic acid derivatives often involves multi-step reactions, such as condensation of substituted phenylacetic acids with carbamothioyl intermediates. For example, describes intermolecular condensation using 2-chloroacetic acid and 4-amino-5-[...]triazole-3-thiols under controlled pH and temperature. Optimization may include solvent selection (e.g., DMF or THF), catalyst screening (e.g., DCC for carbodiimide-mediated coupling), and purification via column chromatography with gradient elution .

Q. How should researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Purity assessment typically employs HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ = 254 nm. Structural confirmation requires FT-IR (to verify thiourea C=S stretch ~1250 cm⁻¹), ¹H/¹³C NMR (to resolve aromatic protons and carbonyl groups), and high-resolution mass spectrometry (HRMS) for exact mass matching. highlights the use of X-ray crystallography to resolve ambiguities in tautomeric forms or regiochemistry .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data for thiourea-containing benzoic acid derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism (e.g., thione-thiol equilibria) or polymorphism. Advanced approaches include:

  • Variable-temperature NMR to monitor dynamic equilibria.
  • Computational modeling (DFT calculations) to predict stable tautomers.
  • Single-crystal X-ray diffraction (as in ) to unambiguously assign the solid-state structure .

Q. How does the substitution pattern (e.g., 3,4-dimethylphenyl) influence the compound’s physicochemical properties or reactivity?

  • Methodological Answer : Substituents affect electronic and steric properties. For instance:

  • Electron-donating methyl groups (3,4-dimethylphenyl) may enhance stability via hydrophobic interactions but reduce solubility in polar solvents.
  • Hammett substituent constants (σ values) can predict reactivity trends in nucleophilic/electrophilic reactions.
  • ’s metabolite analogs suggest that halogen substituents (e.g., Cl) increase lipophilicity, impacting biological membrane permeability .

Q. What experimental designs are suitable for studying cocrystal or polymorph formation with this compound?

  • Methodological Answer : Cocrystal screening involves solvent-drop grinding with coformers (e.g., carboxylic acids) followed by PXRD analysis. demonstrates that Cl→CH₃ substitution (as in 2-DCABA vs. HDMPA) alters hydrogen-bonding motifs, guiding coformer selection. Differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) can assess thermodynamic stability of polymorphs .

Data Interpretation & Challenges

Q. How can researchers address discrepancies in biological activity data across studies?

  • Methodological Answer : Variability may stem from impurities, solvent residues, or assay conditions. Mitigation strategies include:

  • Batch-to-batch consistency checks via LC-MS.
  • Standardized bioassays (e.g., MIC for antimicrobial studies) with positive/negative controls.
  • Meta-analysis of structure-activity relationships (SAR) using analogs from and to identify critical pharmacophores .

Q. What computational tools are effective for predicting the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) can model binding to enzymes or receptors. MD simulations (GROMACS) assess stability of ligand-receptor complexes. QSAR models, trained on data from and , can prioritize derivatives for synthesis .

Analytical & Structural Characterization

Q. Which advanced spectroscopic techniques are critical for characterizing thiourea derivatives?

  • Methodological Answer : Beyond routine NMR/IR:

  • Solid-state ¹³C CP/MAS NMR to distinguish crystalline vs. amorphous phases.
  • Raman spectroscopy for non-destructive analysis of polymorphs.
  • ESI-MS/MS to probe fragmentation pathways and confirm functional groups .

Q. How can researchers differentiate between isostructural and isomorphic forms of this compound?

  • Methodological Answer : Isostructurality requires similar lattice parameters (PXRD), while isomorphism demands identical space groups. ’s study on 2-DCABA and HDMPA used comparative crystal packing analysis and Hirshfeld surfaces to confirm isomorphism despite Cl/CH₃ substitution .

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